

Understanding the molecular structure of 10-Deacetylcephalomannine

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Compound of Interest

Compound Name: 10-Deacetylcephalomannine

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An In-Depth Technical Guide to the Molecular Structure of **10-Deacetylcephalomannine**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure of **10-deacetylcephalomannine**, a significant taxane diterpenoid closely related to the prominent anticancer agent paclitaxel. The document outlines the key structural features, methods of characterization, and the established mechanism of action relevant to its biological activity.

Molecular Structure and Physicochemical Properties

10-Deacetylcephalomannine is a natural product isolated from various species of the yew tree (*Taxus*).^[1] It shares the characteristic complex tetracyclic taxane core with other members of its class. The absence of the acetyl group at the C10 position distinguishes it from its parent compound, cephalomannine.

Table 1: Physicochemical Properties of **10-Deacetylcephalomannine**

Property	Value	Reference
Molecular Formula	C ₄₃ H ₅₁ NO ₁₃	[2][3]
Molecular Weight	789.86 g/mol	[2][3]
Exact Mass	789.336 Da	[2][3][4]
Synonyms	10-Deacetyltaxol B	[2][3]
Natural Source	Taxus baccata, Taxus wallichiana	[1]

Experimental Characterization

The definitive structure of **10-deacetylcephalomannine** is elucidated through a combination of spectroscopic and crystallographic techniques. While specific raw data sets are often contained within specialized databases or publication supplementary materials, the methodologies are standardized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed covalent structure and stereochemistry of organic molecules in solution. Both ¹H and ¹³C NMR, along with 2D techniques (e.g., COSY, HSQC, HMBC), are used to assign all protons and carbons in the molecule.

Table 2: Representative ¹H NMR Chemical Shift Data (Note: Specific experimental data for **10-deacetylcephalomannine** is not available in the public search results. The following are illustrative values for key protons in a taxane scaffold.)

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-2	~5.7	d	~7.0
H-5	~4.9	d	~8.0
H-7	~4.4	m	-
H-10	~5.2	s	-
H-2'	~5.6	dd	~2.5, 9.0
H-3'	~5.8	m	-

Table 3: Representative ^{13}C NMR Chemical Shift Data (Note: Specific experimental data is not available. The following are illustrative values for key carbons in a taxane scaffold.)

Carbon	Chemical Shift (δ) ppm
C-1	~79
C-4	~81
C-11 (C=O)	~204
C-1' (C=O)	~173
C-3'' (C=O)	~168

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and elemental composition through high-resolution measurements (e.g., ESI-QTOF). Tandem MS (MS/MS) experiments are used to fragment the molecule, revealing structural information about its constituent parts.

Table 4: Expected Mass Spectrometry Fragmentation Data (Note: Specific experimental data is not available. The table shows expected ions for analysis.)

Ion	Description	Expected m/z
[M+H] ⁺	Protonated molecule	790.34
[M+Na] ⁺	Sodium adduct	812.32
Fragment 1	Loss of the C13 side chain	[Data Unavailable]
Fragment 2	Loss of benzoyl group	[Data Unavailable]

X-ray Crystallography

Single-crystal X-ray crystallography provides the unambiguous three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. This technique is the gold standard for structural determination.

Table 5: Crystallographic Data Summary (Note: A specific crystal structure for **10-deacetylcephalomannine** is not publicly available. This table serves as a template for the required data.)

Parameter	Value
Crystal System	[Data Unavailable]
Space Group	[Data Unavailable]
Unit Cell Dimensions	a = [Å], b = [Å], c = [Å]
α = [°], β = [°], γ = [°]	
Z (Molecules/Unit Cell)	[Data Unavailable]
Calculated Density	[g/cm ³]

Experimental Protocols

Isolation and Purification Protocol

- Extraction: Ground bark of a *Taxus* species is extracted with a polar solvent like methanol or ethanol at ambient temperature for approximately 24 hours.

- **Solvent Partitioning:** The resulting crude extract is concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent such as chloroform or dichloromethane to separate polar and nonpolar components. The taxanes remain primarily in the organic layer.
- **Chromatographic Separation:** The concentrated organic extract is subjected to column chromatography. A common approach is reverse-phase chromatography using a C18-silica adsorbent.
- **Elution:** A gradient elution is performed, typically starting with a water/methanol or water/acetonitrile mixture and gradually increasing the organic solvent concentration.
- **Fraction Collection & Analysis:** Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing **10-deacetylcephalomannine**.
- **Crystallization:** Fractions containing the pure compound are combined, concentrated, and the final product is purified by recrystallization from a suitable solvent system (e.g., acetonitrile).

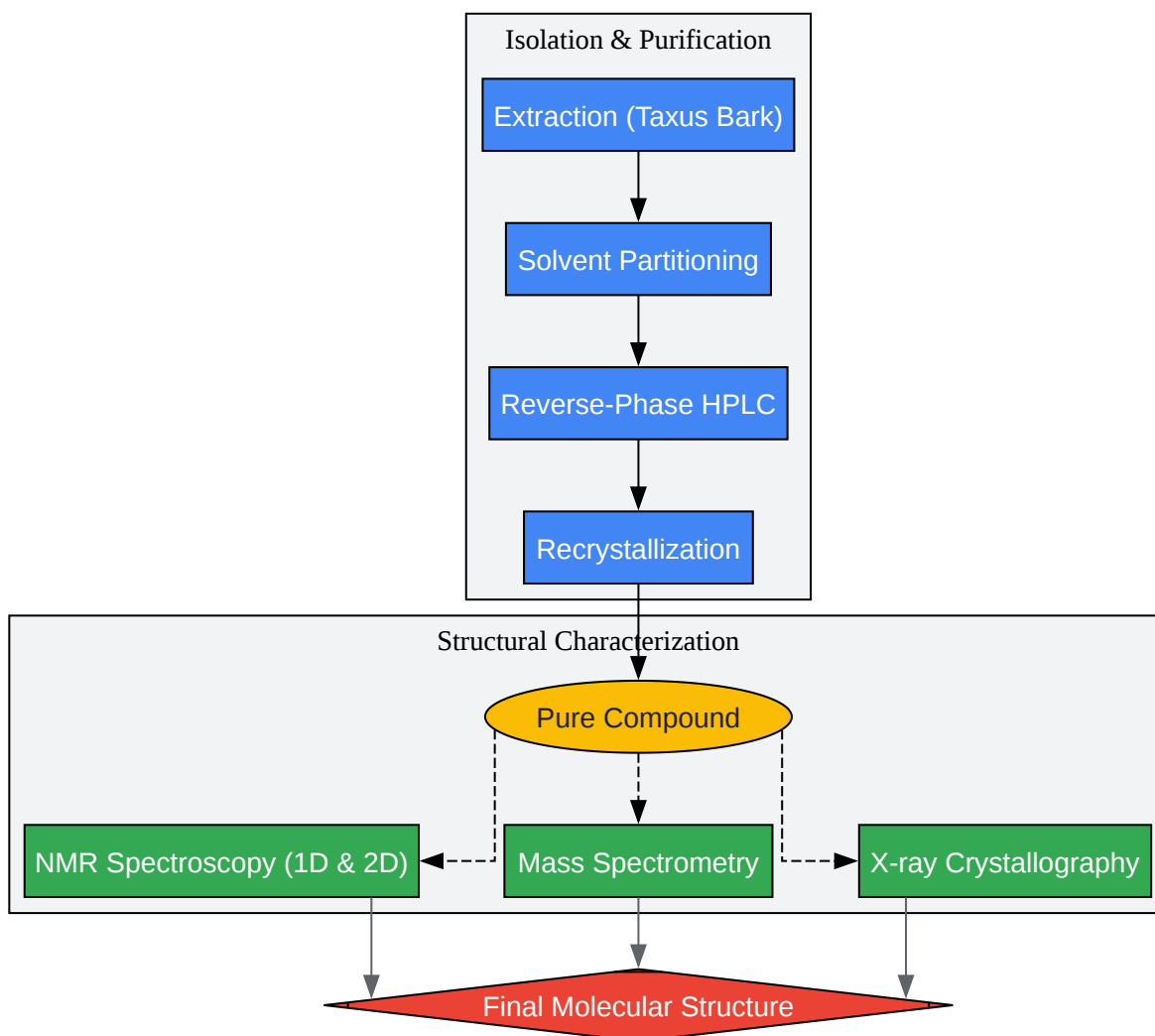
NMR Spectroscopy Protocol (General for Small Molecules)

- **Sample Preparation:** Weigh 10-20 mg of the purified compound for ^1H NMR (20-50 mg for ^{13}C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).^[5] Ensure the sample is fully dissolved.
- **Tube Transfer:** Carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of 4-5 cm.^[5]
- **Spectrometer Setup:** Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
- **Shimming:** Perform shimming (either manually or automatically) to optimize the homogeneity of the magnetic field, which maximizes spectral resolution.
- **Acquisition:** Acquire standard 1D ^1H and ^{13}C spectra. Further 2D experiments like COSY, HSQC, and HMBC are then run to establish connectivity and finalize structural assignments.

X-ray Crystallography Protocol (General for Small Molecules)

- **Crystal Growth:** High-quality single crystals are paramount.^[6] This is typically achieved through slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion, where an anti-solvent slowly diffuses into a saturated solution of the compound.^[7]
- **Crystal Mounting:** A suitable single crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.^[6]
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibration. The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.^{[8][9]}
- **Structure Solution:** The diffraction data (intensities and positions of spots) are processed. The phase problem is solved using direct methods to generate an initial electron density map.
- **Model Building and Refinement:** An atomic model is built into the electron density map. The model is then refined against the experimental data to improve the fit and yield the final, highly accurate molecular structure.

Visualizations: Workflows and Pathways



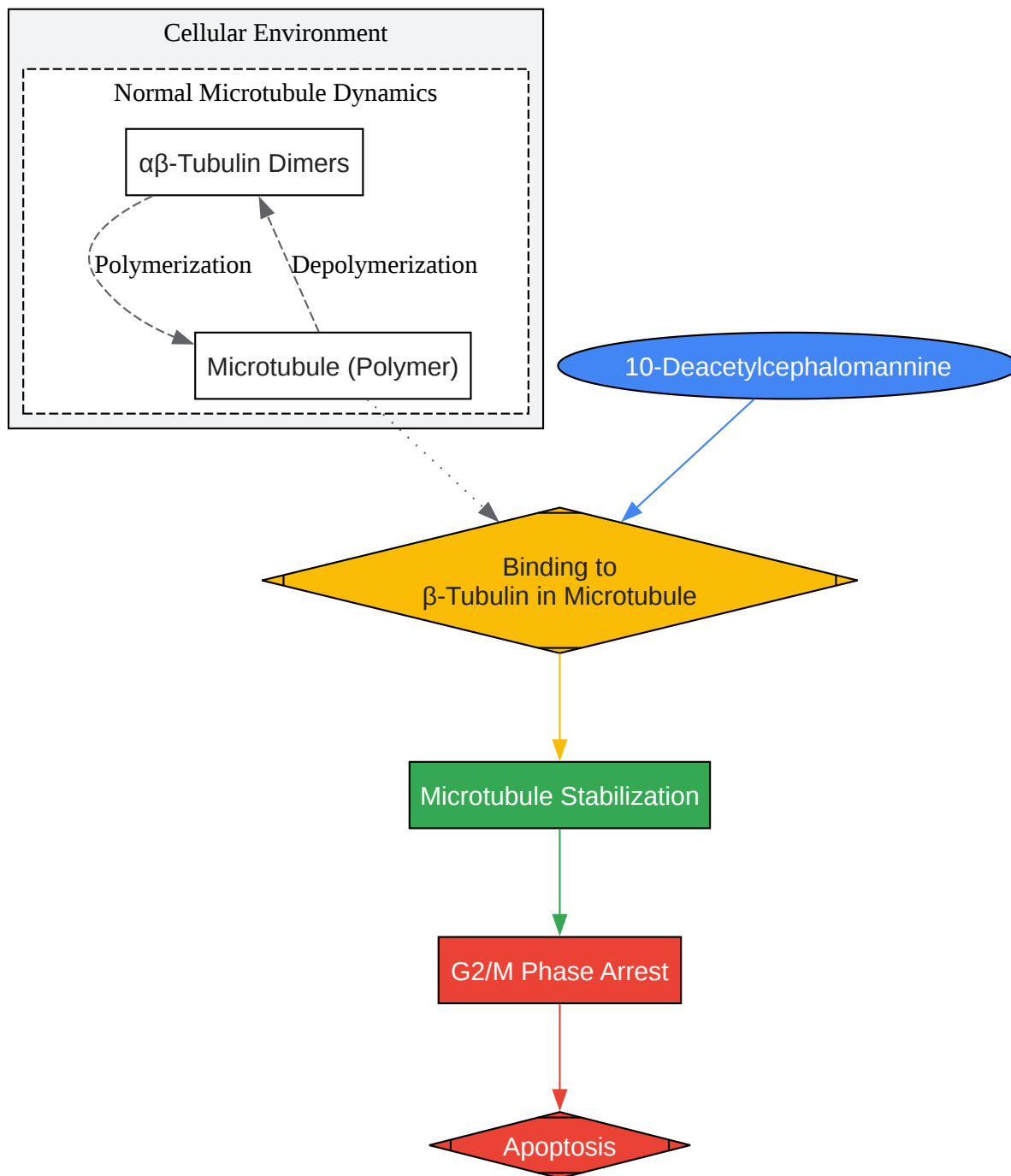
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Figure 1. Logical workflow for the isolation and structural elucidation of **10-deacetylcephalomannine**.

Mechanism of Action: Microtubule Stabilization

Like other taxanes, **10-deacetylcephalomannine**'s primary mechanism of cytotoxic action is the disruption of microtubule dynamics.^[10]^[11] Microtubules are essential cytoskeletal polymers involved in cell division (mitosis), shape, and transport. They exist in a state of dynamic instability, constantly switching between phases of polymerization (assembly) and depolymerization (disassembly).

10-deacetylcephalomannine binds to the β -tubulin subunit within the microtubule polymer.^[10]^[11] This binding event stabilizes the microtubule, effectively locking it in a polymerized state and preventing it from depolymerizing.^[12] This suppression of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).



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Figure 2. Signaling pathway showing microtubule stabilization by **10-deacetylcephalomannine**.

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